REACTION_SMILES
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[CH2:1]1[CH2:2][NH:3][CH2:4][CH2:5][NH:6]1.[CH:17]([OH:18])([CH3:19])[CH3:20].[Cl:7][c:8]1[c:9]2[nH:10][cH:11][n:12][c:13]2[n:14][cH:15][n:16]1>>[CH2:1]1[CH2:2][N:3]([c:8]2[c:9]3[nH:10][cH:11][n:12][c:13]3[n:14][cH:15][n:16]2)[CH2:4][CH2:5][NH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncnc2nc[nH]c12
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Name
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Type
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product
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Smiles
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c1nc(N2CCNCC2)c2[nH]cnc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |